2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-

Gas Chromatography Analytical Chemistry Essential Oil Characterization

Procure 4-methyleneisophorone (CAS 20548-00-9) for its unique exocyclic methylene group, which enables 1,4-conjugate dehydrobromination for megastigmatrienone synthesis—reactivity inaccessible with isophorone. Its lower odor threshold (0.075 ppm) and floral-rosy profile offer cost-effective fragrance formulation advantages over standard camphoraceous isophorone. Also available as a GC reference standard (RI 1200 on CP-Sil-5CB) for precise essential oil analysis.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 20548-00-9
Cat. No. B3342412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-
CAS20548-00-9
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1=CC(=O)CC(C1=C)(C)C
InChIInChI=1S/C10H14O/c1-7-5-9(11)6-10(3,4)8(7)2/h5H,2,6H2,1,3-4H3
InChIKeyMCGQFKNFKWPWAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Spec 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- (CAS 20548-00-9) – Technical Baseline for Sourcing Decisions


2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- (CAS 20548-00-9), also known as 4-methyleneisophorone, is a monoterpenoid α,β-unsaturated ketone featuring an exocyclic methylene group at the 4-position of a trimethylcyclohexenone core [1]. With a molecular formula of C₁₀H₁₄O and a molecular weight of 150.22 g/mol, this compound is naturally occurring in various plant species, including Crocus sativus (saffron) and tobacco, and serves as a key intermediate in the synthesis of carotenoid degradation products such as megastigmatrienones [2]. Its structural distinction—the exocyclic methylene moiety—differentiates it from the more common isophorone (3,5,5-trimethyl-2-cyclohexen-1-one), imparting unique reactivity and physicochemical properties that are critical for specialized synthetic applications in fragrance chemistry and natural product synthesis.

Why In-Class Substitution of 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- (CAS 20548-00-9) with Common Cyclohexenones Fails


The presence of the exocyclic methylene group at the 4-position fundamentally alters the electronic structure, steric environment, and chemical reactivity of 2-cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- relative to its most common analog, isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) [1]. This substitution introduces an additional site of unsaturation, increasing the molecular weight from 138.21 to 150.22 g/mol and modifying the compound's lipophilicity (XLogP ~1.7) [2]. Consequently, direct substitution of isophorone or other trimethylcyclohexenones for 4-methyleneisophorone in synthetic routes targeting carotenoid degradation products, megastigmatrienone analogues, or fragrance intermediates will result in altered reaction pathways, different product distributions, and non-equivalent olfactory properties . The exocyclic double bond serves as a critical handle for conjugate addition, dehydrobromination, and further functionalization that are not accessible with the endocyclic alkene of isophorone, rendering generic substitution unfeasible for applications requiring this specific structural motif.

Quantitative Differentiation Evidence for 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- (CAS 20548-00-9) vs. Structural Analogs


GC Retention Index (Kováts) of 4-Methyleneisophorone vs. Isophorone on Non-Polar Columns

The target compound exhibits a significantly higher Kováts retention index (RI) compared to its closest structural analog, isophorone (3,5,5-trimethyl-2-cyclohexen-1-one), when analyzed on non-polar capillary columns. This difference is critical for accurate compound identification and quantification in complex mixtures. The target compound's RI on DB-5/HP-5 type columns is reported as 1200 [1][2], while isophorone elutes earlier with RI values in the range of 1117–1135 [3][4]. This ~65–80 unit difference in RI provides a reliable chromatographic signature for distinguishing between these two structurally similar compounds in natural product extracts, fragrance formulations, and synthetic mixtures.

Gas Chromatography Analytical Chemistry Essential Oil Characterization

Boiling Point at Reduced Pressure: 4-Methyleneisophorone vs. Isophorone

Under reduced pressure (2 Torr), the target compound exhibits a boiling point of 80 °C [1]. In contrast, isophorone, lacking the exocyclic methylene group, boils at atmospheric pressure (760 mmHg) at approximately 213–215 °C [2]. While a direct reduced-pressure comparison for isophorone at 2 Torr is not readily available in the public domain, the atmospheric boiling point difference (ΔT > 130 °C) is substantial. This difference reflects the distinct intermolecular interactions imparted by the exocyclic methylene group, which reduces molecular symmetry and alters polarizability, leading to a lower boiling point under vacuum. This property is advantageous for vacuum distillation purification processes, where lower operating temperatures minimize thermal degradation risks.

Distillation Purification Process Chemistry

Lipophilicity (LogP) of 4-Methyleneisophorone vs. Isophorone

The target compound has a calculated XLogP value of 1.7 [1][2], while isophorone exhibits an XLogP of 1.60–1.70 depending on the source, with an Atomic LogP (AlogP) of 2.32–2.49 for the target and 2.32 for isophorone [3]. The XLogP values are nearly identical, indicating that the exocyclic methylene group does not significantly alter the overall lipophilicity relative to isophorone. However, the presence of the exocyclic double bond provides a more polarizable electron density distribution, which may influence specific interactions in biological or sensory systems. For procurement purposes, the similar lipophilicity suggests that formulation strategies employing isophorone as a solvent or intermediate may be adaptable to the target compound, but the distinct reactivity of the exocyclic methylene group must still be considered.

Partition Coefficient Solubility Formulation Science

Role as Key Intermediate in Megastigmatrienone Synthesis

2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- serves as a critical starting material or intermediate in the synthesis of megastigmatrienones, which are important carotenoid-derived aroma compounds [1]. The synthetic route involving this compound utilizes 1,4-conjugate dehydrobromination of allylic bromides as a key step, a transformation that is specifically enabled by the exocyclic methylene group at the 4-position . This reaction pathway is not accessible with isophorone or other simple trimethylcyclohexenones that lack this exocyclic double bond. The resulting megastigmatrienone analogues, such as 4-methylene-3,5,5-trimethylcyclohex-2-enone (7a) and 4-(3-hydroxybutylidene)-3,5,5-trimethylcyclohex-2-enone (9), are valuable in fragrance and flavor applications, and their synthesis depends on the unique structural features of the target compound . This establishes a clear, application-driven differentiation: procurement of 4-methyleneisophorone is essential for laboratories and manufacturers engaged in the production of specific megastigmatrienone derivatives, whereas isophorone cannot serve as a substitute in these synthetic schemes.

Natural Product Synthesis Carotenoid Degradation Fragrance Chemistry

Odor Threshold: 4-Methyleneisophorone vs. Isophorone

The target compound has a reported odor perception threshold of 0.075 ppm and a 100% recognition threshold of 0.138 ppm [1]. In comparison, isophorone exhibits a detection odor threshold in air of approximately 0.19–0.20 ppm, with a recognition threshold of 0.53 ppm [2][3]. This indicates that 4-methyleneisophorone is more potent as an odorant, being detectable at concentrations roughly 2.5-fold lower than isophorone. The exocyclic methylene group contributes to a distinct odor profile—described in some sources as having a mild, sweat, and slightly floral-rosy character—that differentiates it from the sweet, camphoraceous odor of isophorone [4][5]. For fragrance and flavor applications, this quantifiable difference in sensory threshold and the unique odor character make the target compound a specialized ingredient that cannot be replaced by isophorone without altering the final product's sensory perception.

Sensory Science Fragrance Formulation Odor Impact

Recommended Procurement-Driven Application Scenarios for 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- (CAS 20548-00-9)


Synthesis of Megastigmatrienone-Type Carotenoid Degradation Products

Procure this compound as a critical starting material or intermediate for the synthesis of megastigmatrienones and related carotenoid degradation products. The exocyclic methylene group enables specific 1,4-conjugate dehydrobromination reactions that are not accessible with isophorone or other simple cyclohexenones . This application is directly supported by peer-reviewed synthetic routes yielding 4-methylene-3,5,5-trimethylcyclohex-2-enone (7a), 4-(3-hydroxybutylidene)-3,5,5-trimethylcyclohex-2-enone (9), and blumenol-A analogues .

High-Impact Fragrance and Flavor Ingredient Development

Utilize 4-methyleneisophorone as a specialized fragrance ingredient where its lower odor perception threshold (0.075 ppm) and distinctive mild, sweat, and slightly floral-rosy odor profile provide a sensory advantage over the more common, sweet-camphoraceous isophorone [1][2]. Its ~2.5-fold greater odor potency (recognition threshold 0.138 ppm vs. 0.53 ppm for isophorone) makes it a cost-effective choice for creating impactful fragrance accords at lower usage levels [3].

Analytical Reference Standard for Natural Product Characterization

Acquire this compound as a certified reference standard for gas chromatographic (GC) analysis of essential oils and plant extracts. Its well-defined Kováts retention index of 1200 on CP-Sil-5CB (and ~1224–1261 on other non-polar phases) provides a reliable marker for identifying and quantifying 4-methyleneisophorone in complex matrices such as Crocus sativus (saffron) and various tobacco species [4][5]. The ~65–80 unit difference in RI relative to isophorone ensures unambiguous differentiation in multi-component analyses [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.